

# Pomalidomide-15N,13C5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Pomalidomide-15N,13C5 |           |
| Cat. No.:            | B15136340             | Get Quote |

This technical guide provides an in-depth overview of **Pomalidomide-15N,13C5**, an isotopically labeled form of the potent immunomodulatory and antineoplastic agent, Pomalidomide. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, mechanism of action, and relevant experimental protocols.

## **Core Compound Data**

**Pomalidomide-15N,13C5** is a stable isotope-labeled version of Pomalidomide, which is invaluable for a range of research applications, including pharmacokinetic and metabolic studies. The incorporation of heavy isotopes allows for precise quantification and differentiation from the unlabeled endogenous compound.

| Property             | Value                                      | Citation |
|----------------------|--------------------------------------------|----------|
| Compound Name        | Pomalidomide-15N,13C5                      |          |
| Unlabeled CAS Number | 19171-19-8                                 | [1][2]   |
| Molecular Formula    | C8 <sup>13</sup> C5H11N2 <sup>15</sup> NO4 |          |
| Molecular Weight     | 279.25 g/mol                               | _        |
| Appearance           | Powder                                     | [2]      |
| Synonyms             | CC-4047-15N,13C5                           | [3]      |



Note: The CAS number provided is for the unlabeled Pomalidomide, as is common practice for many isotopically labeled compounds. The molecular weight has been calculated based on the molecular formula of Pomalidomide (C<sub>13</sub>H<sub>11</sub>N<sub>3</sub>O<sub>4</sub>) with the substitution of five Carbon-12 atoms with Carbon-13 and one Nitrogen-14 atom with Nitrogen-15.

# **Mechanism of Action: E3 Ligase Modulation**

Pomalidomide exerts its therapeutic effects through a novel mechanism of action, functioning as a "molecular glue" to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] By binding to CRBN, Pomalidomide induces a conformational change that expands the substrate specificity of the complex. This leads to the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by this E3 ligase.[4][5]

Once recruited, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the proteasome.[4][6] The degradation of these key transcription factors has a dual effect: direct cytotoxicity in malignant cells and broad immunomodulatory effects. In multiple myeloma cells, the loss of Ikaros and Aiolos leads to cell cycle arrest and apoptosis.[5] In the wider immune system, the degradation of these factors in T-cells and Natural Killer (NK) cells leads to their activation and enhanced anti-tumor immunity.[7]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. caymanchem.com [caymanchem.com]
- 2. ≥98% (HPLC), powder, HbF inducer | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity
  of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pomalidomide-15N,13C5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136340#pomalidomide-15n-13c5-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com